(6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
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Overview
Description
(6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic compound that contains both imidazole and pyridine rings. The presence of a fluorine atom at the 6th position of the imidazole ring and a methanamine group at the 2nd position of the pyridine ring makes this compound unique. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by fluorination and amination reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of (6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methanamine group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position and type of substituents.
Imidazo[4,5-b]pyridines: These are closely related compounds with variations in the substituents on the imidazole and pyridine rings.
Uniqueness
The presence of the fluorine atom at the 6th position and the methanamine group at the 2nd position makes (6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine unique. These functional groups contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Biological Activity
(6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine, with the CAS Number 125908-10-3, is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound's structure is characterized by the imidazo[4,5-b]pyridine framework, which is known for its diverse biological activities. The presence of a fluorine atom at the 6-position enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit specific signaling pathways involved in tumor growth and proliferation.
Key Findings:
- In vitro studies demonstrated that this compound effectively inhibits the PI3K/Akt signaling pathway, which is crucial for cell survival and growth in various cancer types. This inhibition leads to reduced tumor cell viability and increased apoptosis in cancer cell lines .
- Xenograft models have shown that treatment with this compound significantly reduces tumor size compared to control groups .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of bacteria and fungi.
Activity Data:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.12 µg/mL |
Escherichia coli | 50 µM |
Bacillus subtilis | 0.06 µg/mL |
Candida albicans | 19.7 µg/mL |
These results indicate that this compound possesses potent antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- PI3K/Akt Pathway Inhibition : By inhibiting this pathway, the compound prevents downstream signaling that leads to cell proliferation and survival.
- DNA Interaction : Preliminary studies suggest that it may also interact with DNA or RNA structures, potentially disrupting nucleic acid synthesis in microbial cells .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study A : In a study involving human breast cancer cell lines, treatment with the compound resulted in a 70% reduction in cell viability after 48 hours of exposure.
- Study B : A mouse model of bacterial infection showed that administration of this compound significantly improved survival rates when compared to untreated controls.
Properties
Molecular Formula |
C7H7FN4 |
---|---|
Molecular Weight |
166.16 g/mol |
IUPAC Name |
(6-fluoro-1H-imidazo[4,5-b]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H7FN4/c8-4-1-5-7(10-3-4)12-6(2-9)11-5/h1,3H,2,9H2,(H,10,11,12) |
InChI Key |
CDSUDVNVPOBGRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)CN)F |
Origin of Product |
United States |
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